4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms at the 4 and 6 positions, a dihydro-benzofuran ring, and an amine group at the 3 position. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of a suitable boronic acid derivative, followed by coupling with a halogenated benzofuran precursor under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Studied for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-amine: Contains chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound in the development of new drugs and materials .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2 |
InChI Key |
WFBUASGHSSOTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2F)F)N |
Origin of Product |
United States |
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